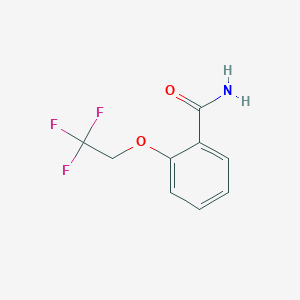

2,2,2-Trifluoroethoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzamide |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H2,13,14) |

InChI Key |

DOFAIOAQLWCBAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoroethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The introduction of fluorine-containing moieties into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 2,2,2-trifluoroethoxy group, in particular, is of significant interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of adjacent functional groups. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 2,2,2-Trifluoroethoxybenzamide, a model compound for exploring the impact of this unique substituent. Furthermore, we present a detailed exposition of the analytical techniques and expected outcomes for the thorough characterization of this novel benzamide derivative. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorination in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in the optimization of lead compounds. The unique electronic properties of the fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity for its biological target. The 2,2,2-trifluoroethoxy group offers a compelling combination of features. The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly extend the in-vivo half-life of a drug. Moreover, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.

This guide delineates a logical and efficient two-step synthetic sequence to 2,2,2-Trifluoroethoxybenzamide, commencing with the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the conversion of this benzoic acid derivative to the final benzamide is detailed. A rigorous characterization of the final product is then described, employing a suite of modern analytical techniques to confirm its identity and purity.

Synthetic Strategy and Protocols

The synthesis of 2,2,2-Trifluoroethoxybenzamide is approached via a two-step process. The first step involves the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)benzoic acid, followed by its conversion to 2-(2,2,2-trifluoroethoxy)benzoyl chloride and subsequent amidation.

Caption: Overall synthetic workflow for 2,2,2-Trifluoroethoxybenzamide.

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid

The initial step involves a nucleophilic aromatic substitution reaction to introduce the 2,2,2-trifluoroethoxy group onto the aromatic ring, followed by saponification of the resulting ester.

2.1.1. Protocol: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate

This protocol is adapted from a literature procedure for a similar transformation.[1]

-

Materials:

-

Ethyl 2-fluorobenzoate

-

2,2,2-Trifluoroethanol

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add potassium tert-butoxide (1.0 eq).

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of ethyl 2-fluorobenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Partition the residue between deionized water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography on silica gel if necessary.

-

2.1.2. Protocol: Saponification to 2-(2,2,2-trifluoroethoxy)benzoic acid

This protocol is based on a standard saponification procedure.[1]

-

Materials:

-

Ethyl 2-(2,2,2-trifluoroethoxy)benzoate

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

To a stirred solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in 1,4-dioxane, add a solution of sodium hydroxide (1.5 eq) in deionized water.

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting 2-(2,2,2-trifluoroethoxy)benzoic acid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

Step 2: Synthesis of 2,2,2-Trifluoroethoxybenzamide

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

2.2.1. Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoyl chloride

This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[1][2][3][4]

-

Materials:

-

2-(2,2,2-trifluoroethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) and toluene.

-

Add thionyl chloride (2.0-3.0 eq) to the mixture. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture under reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude 2-(2,2,2-trifluoroethoxy)benzoyl chloride is typically used in the next step without further purification.

-

2.2.2. Protocol: Amidation to 2,2,2-Trifluoroethoxybenzamide

This protocol describes the reaction of the acyl chloride with concentrated ammonia.[5][6][7][8]

-

Materials:

-

2-(2,2,2-trifluoroethoxy)benzoyl chloride

-

Concentrated ammonium hydroxide solution

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

-

Procedure:

-

In a flask, cool a mixture of concentrated ammonium hydroxide and deionized water to 0 °C in an ice bath.

-

Dissolve the crude 2-(2,2,2-trifluoroethoxy)benzoyl chloride in a minimal amount of an anhydrous solvent like DCM.

-

Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. An exothermic reaction will occur.

-

After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes.

-

Filter the resulting precipitate using a Buchner funnel and wash with cold deionized water.

-

The crude product can be recrystallized from hot water or an appropriate organic solvent system to afford pure 2,2,2-Trifluoroethoxybenzamide.

-

Characterization of 2,2,2-Trifluoroethoxybenzamide

A thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following techniques are recommended.

Caption: Workflow for the characterization of 2,2,2-Trifluoroethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

-OCH₂CF₃ protons: A quartet around δ 4.0-4.5 ppm due to coupling with the adjacent fluorine atoms.

-

-NH₂ protons: A broad singlet which may appear over a wide range (δ 5.0-8.0 ppm) and its position is concentration and solvent dependent.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Aromatic carbons: Several signals in the aromatic region (δ 120-140 ppm).

-

Carbonyl carbon (-C=O): A signal around δ 165-170 ppm.

-

-OCH₂CF₃ carbon: A quartet around δ 60-70 ppm due to coupling with the fluorine atoms.

-

-CF₃ carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant.

-

-

-

¹⁹F NMR Spectroscopy:

-

Expected Signal: A triplet around δ -75 ppm (relative to CFCl₃) due to coupling with the adjacent methylene protons.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Expected Results:

-

The molecular ion peak ([M+H]⁺) corresponding to the exact mass of 2,2,2-Trifluoroethoxybenzamide (C₉H₈F₃NO₂) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, and further loss of carbon monoxide (CO) to yield a phenyl cation.[9][10][11][12] The presence of the trifluoroethoxy group will likely lead to characteristic fragmentation patterns involving this moiety.

-

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₉H₉F₃NO₂⁺ | 220.0580 |

| [M-NH₂]⁺ | C₉H₆F₃O₂⁺ | 203.0314 |

| [M-NH₂-CO]⁺ | C₈H₆F₃O⁺ | 175.0365 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Expected Characteristic Absorptions:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption around 1650 cm⁻¹.[13]

-

N-H bending (amide II band): An absorption around 1600 cm⁻¹.

-

C-O stretching (ether): A strong absorption in the region of 1250-1050 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1300-1100 cm⁻¹.

-

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2,2,2-Trifluoroethoxybenzamide. The presented protocols are based on established and reliable chemical transformations, offering a clear path to obtaining this valuable compound for further investigation in drug discovery and development programs. The comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity, which is paramount for any subsequent biological evaluation. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and analyze this and related fluorinated molecules, thereby accelerating the discovery of new and improved therapeutic agents.

References

-

Benzamide can be preapred by the action of concentrated ammonia upon benzoyl chloride. (2020, March 29). Doubtnut. Available at: [Link]

-

Mass Spectrometry Interpretation of Benzamide. (2026, February 3). Filo. Available at: [Link]

-

Synthesis of Benzamide from Benzoyl Chloride. (n.d.). Scribd. Available at: [Link]

-

An, M., Li, Z., Zhang, M., & Li, J. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1166–1173. Available at: [Link]

-

Adding NH4OH to benzoyl chloride results in the formation of benzamide. (2023, April 25). Brainly. Available at: [Link]

-

Benzoyl chloride is prepared from benzoic acid by: SOCl2. (2025, July 20). askIITians. Available at: [Link]

-

Synthesis of benzamide from benzyl chloride. (n.d.). SlideShare. Available at: [Link]

-

Show how you would use an acid chloride as an intermediate to synthesize N-phenylbenzamide (PhCONHPh) from benzoic acid and aniline. (2024, July 14). Pearson+. Available at: [Link]

-

Benzoyl chloride on treatment with ammonia gives. (n.d.). Allen Digital. Available at: [Link]

- Process for the preparation of benzoyl chloride. (1984). Google Patents.

-

FT–IR benzamide (1). (n.d.). ResearchGate. Available at: [Link]

-

BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Available at: [Link]

-

O'Reilly, J., & Moody, C. J. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025(2), M1989. Available at: [Link]

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014, February 26). ResearchGate. Available at: [Link]

-

Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Available at: [Link]

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (2001). Google Patents.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025, April 2). ResearchGate. Available at: [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023, November 10). ACS Omega. Available at: [Link]

-

da Silva, V. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533–22543. Available at: [Link]

-

Figure S41. FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Available at: [Link]

-

[(E)-2-(2,2,2-trifluoroethoxy)ethenyl]benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

1-Heptyne, 7-(2,2,2-trifluoroethoxy)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

Benzamide. (n.d.). NIST WebBook. Available at: [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

- 1. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 2. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 3. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. brainly.com [brainly.com]

- 8. allen.in [allen.in]

- 9. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

Unraveling the Mechanism of Action of 2,2,2-Trifluoroethoxybenzamide Derivatives: From Nav1.5/RyR2 Modulation to Novel Kinase Inhibition

Executive Summary

The 2,2,2-trifluoroethoxybenzamide moiety is a highly versatile pharmacophore that has profoundly shaped the landscape of cardiac electrophysiology and is now emerging as a novel scaffold in oncology. The most prominent clinical embodiment of this chemical class is Flecainide (N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), a Class Ic antiarrhythmic agent[1].

Historically, the mechanism of action for this class was attributed solely to the blockade of the cardiac voltage-gated sodium channel (Nav1.5). However, recent paradigm-shifting research has demonstrated that its efficacy—particularly in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)—is heavily reliant on the direct inhibition of the Cardiac Ryanodine Receptor (RyR2)[2]. Furthermore, cutting-edge synthetic chemistry has recently leveraged the 2,5-bis(2,2,2-trifluoroethoxy)benzamide backbone to create 1,3-thiazolidin-4-one hybrids, revealing potent dual-kinase inhibition (AURKA and VEGFR-2) for glioblastoma therapy[3].

This technical guide dissects the causal mechanisms, structure-activity relationships, and self-validating experimental protocols required to study 2,2,2-trifluoroethoxybenzamide derivatives.

The Pharmacophore: Chemical Foundation & Causality

The defining feature of this class is the substitution of the benzamide ring with two 2,2,2-trifluoroethoxy groups, typically at the 2 and 5 positions.

-

Lipophilicity & Penetration: The highly electronegative fluorine atoms increase the overall lipophilicity of the molecule without adding excessive steric bulk. This allows the drug to rapidly partition into the lipid bilayer of the sarcolemma and sarcoplasmic reticulum (SR), granting access to the inner cavity binding sites of transmembrane ion channels.

-

Target Anchoring: The benzamide nitrogen acts as a critical hydrogen bond donor. In cardiac channels, it interacts with the selectivity filter residues. In novel kinase inhibitors, this bridging –NH group forms essential hydrogen bonds with residues such as Glu 260 in the ATP-binding pockets of AURKA and VEGFR-2[4].

Primary Mechanism: Cardiac Electrophysiology

Nav1.5 Voltage-Gated Sodium Channel Blockade

As a Class Ic antiarrhythmic, the 2,2,2-trifluoroethoxybenzamide core induces a profound, use-dependent blockade of the Nav1.5 channel[5].

-

The Causality of Use-Dependence: The drug binds preferentially to the open or inactivated states of the Nav1.5 pore. During high heart rates (tachyarrhythmia), the channels spend more time in these susceptible states. Because the drug has exceptionally slow unbinding kinetics during diastole, the blockade accumulates, effectively slowing Phase 0 depolarization and reducing myocardial excitability precisely when the heart is beating too fast.

RyR2 Inhibition: The CPVT Paradigm Shift

CPVT is a lethal arrhythmia driven by gain-of-function mutations in RyR2, leading to spontaneous diastolic SR Ca2+ leaks. For years, the antiarrhythmic efficacy of flecainide in CPVT was fiercely debated: was it purely Nav1.5 blockade, or direct RyR2 modulation?

-

The Mechanistic Resolution: A landmark study by definitively proved that RyR2 inhibition is the principal mechanism in CPVT[6]. By synthesizing N-methylated flecainide analogs that retained Nav1.5 blockade but lost RyR2 affinity, researchers showed that Nav1.5 block alone failed to prevent ventricular tachycardia in CPVT mouse models[7]. The 2,2,2-trifluoroethoxybenzamide core directly reduces the open-state probability (Po) of RyR2, suppressing the arrhythmogenic Ca2+ waves[8].

Figure 1: Dual mechanism of action for 2,2,2-trifluoroethoxybenzamide in cardiac electrophysiology.

Emerging Mechanisms: Kinase Inhibition in Oncology

Beyond cardiology, the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is being aggressively vetted in molecular oncology. A 2023 study by successfully hybridized this moiety with a 1,3-thiazolidin-4-one ring to target human glioblastoma (LN229 cells)[9].

-

Dual Kinase Targeting: These derivatives act as potent inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[10].

-

Structural Causality: Molecular dynamics simulations reveal that the trifluoroethoxy groups optimize π-π aromatic stacking and hydrophobic interactions within the kinase binding pockets, yielding binding affinities up to -9.8 kcal/mol and triggering robust apoptosis in tumor models[11].

Quantitative Pharmacological Profiles

The following table summarizes the binding affinities and inhibitory concentrations across the diverse targets of the 2,2,2-trifluoroethoxybenzamide class.

| Compound Variant | Primary Target | Secondary Target | IC50 / Binding Affinity | Clinical / Experimental Application |

| Flecainide Base | Nav1.5 (Cardiac) | RyR2 (SR Ca2+ Release) | Nav1.5 IC50: ~1.5 µM | Atrial Fibrillation, CPVT |

| Flecainide Base | RyR2 (Cardiac) | Nav1.5 | RyR2 IC50: ~10-50 µM | CPVT (Direct Ca2+ wave suppression) |

| N-methyl Flecainide | Nav1.5 (Cardiac) | None (Lost RyR2 affinity) | Nav1.5 IC50: ~1.8 µM | Experimental (Negative control for RyR2) |

| Thiazolidinone Hybrid (5e) | AURKA / VEGFR-2 | N/A | Affinity: -9.8 kcal/mol | Glioblastoma (LN229 cells: IC50 6.43 µg/mL) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 2,2,2-trifluoroethoxybenzamide derivatives requires protocols designed with internal controls that isolate specific molecular targets.

Protocol 1: Patch-Clamp Validation of Nav1.5 Use-Dependent Block

Objective: To quantify the use-dependent blockade of Nav1.5 without confounding variables.

-

Cell Preparation: Utilize HEK293T cells stably expressing human Nav1.5. Causality: Using a heterologous expression system eliminates interference from other cardiac ion channels (e.g., K+ or Ca2+ channels).

-

Voltage Protocol (The Self-Validation Step): Hold the membrane potential at -120 mV to ensure all channels are in the resting state. Apply a single test pulse to -20 mV to measure the tonic block (which should be minimal).

-

High-Frequency Train: Apply a train of 300 conditioning pulses at 10 Hz. Causality: This high-frequency train forces the channels into the open/inactivated states, actively driving the 2,2,2-trifluoroethoxybenzamide molecules into the inner pore.

-

Measurement: Record the current immediately after the train. The ratio of the final peak current to the first peak current dictates the use-dependent IC50.

Protocol 2: Isolation of RyR2 Inhibition in Intact Cardiomyocytes

Objective: To prove that Ca2+ spark reduction is due to direct RyR2 block, not an indirect result of Nav1.5 blockade modulating the Na+/Ca2+ exchanger (NCX).

-

Tissue Sourcing: Isolate ventricular cardiomyocytes from Casq2-/- mice (a highly arrhythmogenic CPVT model)[6].

-

Target Isolation (Critical Step): Pre-treat the intact cardiomyocytes with Tetrodotoxin (TTX). Causality: TTX completely blocks Nav1.5. By eliminating Na+ influx, we freeze the intracellular Na+ concentration, ensuring NCX activity remains constant. Any subsequent changes in Ca2+ dynamics are now self-validated to be exclusively RyR2-dependent.

-

Drug Application: Perfuse the cells with 5 µM of the 2,2,2-trifluoroethoxybenzamide derivative.

-

Confocal Imaging: Utilize line-scan confocal microscopy with Fluo-4 AM to quantify the reduction in spontaneous diastolic Ca2+ spark frequency.

Figure 2: Self-validating experimental workflow for target isolation and electrophysiological recording.

References

-

PubChem Compound Summary for CID 3356, Flecainide. National Center for Biotechnology Information. Available at:[Link]

-

RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Kryshtal DO, Blackwell DJ, Egly CL, et al. Circulation Research. 2021;128(3):321-331. Available at:[Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Shankara SD, Isloor AM, Venugopal PP, et al. ACS Omega. 2023;8(46):43596-43609. Available at:[Link]

Sources

- 1. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]

- 2. ahajournals.org [ahajournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flecainide [bionity.com]

- 6. ahajournals.org [ahajournals.org]

- 7. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 2,2,2-Trifluoroethoxybenzamide: Synthesis, Properties, and Derivatives

Foreword: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The 2,2,2-trifluoroethoxy group, with its unique electronic properties, offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When coupled with the versatile benzamide framework, a privileged structure in numerous therapeutic agents, the resulting 2,2,2-trifluoroethoxybenzamide core presents a compelling platform for the development of novel therapeutics.

This technical guide provides a comprehensive exploration of 2,2,2-trifluoroethoxybenzamide, from the fundamental synthesis of its core isomers to the well-documented pharmacological applications of its more complex derivatives. We will delve into the causal reasoning behind synthetic strategies, the impact of isomeric substitution on potential biological activity, and the established roles of its derivatives in medicine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical scaffold.

The Strategic Importance of the 2,2,2-Trifluoroethoxy and Benzamide Moieties

The combination of the 2,2,2-trifluoroethoxy group and the benzamide core is a deliberate choice rooted in established medicinal chemistry principles. Each component contributes distinct and advantageous properties to a potential drug candidate.

The 2,2,2-Trifluoroethoxy Group: A Tool for Enhanced Drug-like Properties

The introduction of a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into a molecule can profoundly influence its biological behavior. The highly electronegative fluorine atoms impart several key characteristics:

-

Increased Lipophilicity: The trifluoroethoxy group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by enzymes such as the cytochrome P450 family.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.[1]

-

Conformational Control: The steric bulk and electronic properties of the trifluoroethoxy group can influence the overall conformation of the molecule, potentially locking it into a more active binding pose.

The Benzamide Scaffold: A Privileged Structure in Pharmacology

Benzamide and its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable diversity of biological activities.[2] This scaffold's prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. Benzamide-containing drugs have found applications as:

The inherent versatility of the benzamide core makes it an excellent starting point for the design of new therapeutic agents.

Synthesis of 2,2,2-Trifluoroethoxybenzoic Acids: The Precursors

The synthesis of 2,2,2-trifluoroethoxybenzamides begins with the preparation of the corresponding benzoic acid precursors. The position of the trifluoroethoxy group on the benzene ring (ortho, meta, or para) is critical and will dictate the final properties of the benzamide derivative.

General Synthetic Approach: Williamson Ether Synthesis

A common and effective method for synthesizing (2,2,2-trifluoroethoxy)benzoic acids is through a copper-catalyzed Williamson ether synthesis, starting from the corresponding halobenzoic acids.[1]

Caption: Two-step synthesis of 2,2,2-trifluoroethoxybenzamides.

Detailed Experimental Protocol:

Step 1: Synthesis of (2,2,2-Trifluoroethoxy)benzoyl Chloride

-

Place the (2,2,2-trifluoroethoxy)benzoic acid in a reaction vessel equipped with a reflux condenser.

-

Add thionyl chloride (SOCl₂), often in excess, and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood as it releases acidic gases (SO₂ and HCl).

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride is often used directly in the next step. [5] Step 2: Synthesis of (2,2,2-Trifluoroethoxy)benzamide

-

Prepare a solution of ammonia in a suitable solvent (e.g., water or an organic solvent).

-

Slowly add the crude (2,2,2-trifluoroethoxy)benzoyl chloride to the ammonia solution with vigorous stirring and cooling in an ice bath.

-

A white precipitate of the benzamide will form.

-

Isolate the crude benzamide by filtration, wash with cold water to remove any ammonium chloride byproduct, and dry.

-

The product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture. [5]

Direct Amidation using Coupling Reagents

For more sensitive substrates or to avoid the use of harsh reagents like thionyl chloride, direct amidation using coupling reagents is a preferred method. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), activate the carboxylic acid in situ to facilitate amide bond formation. [3]

Biological Activities and Derivatives of 2,2,2-Trifluoroethoxybenzamides

While the pharmacological profiles of the simple ortho, meta, and para isomers of 2,2,2-trifluoroethoxybenzamide are not extensively reported in the literature, the principles of medicinal chemistry suggest they would possess biological activity. The true potential of this scaffold is illuminated by the numerous and well-characterized derivatives that have been synthesized and evaluated.

Antiarrhythmic Agents: The Case of Flecainide

One of the most prominent examples of a drug containing the 2,2,2-trifluoroethoxybenzamide core is Flecainide, an antiarrhythmic agent. [6]Flecainide is a derivative of 2,5-bis(2,2,2-trifluoroethoxy)benzamide .

Table 1: Key Derivatives and their Biological Significance

| Compound/Derivative | Structure | Biological Activity/Significance |

| Flecainide | N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. [6] |

| 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | An intermediate in the synthesis of Flecainide. [7] | Precursor to a potent antiarrhythmic drug. |

| Thiazolidinone Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide | Complex heterocyclic structures attached to the benzamide nitrogen. | Investigated as potential anticancer agents, specifically as inhibitors of AURKA and VEGFR-2 for the treatment of glioblastoma. [8] |

The synthesis of these more complex derivatives often follows the same fundamental principles outlined above: preparation of the substituted benzoic acid, followed by amidation with a more complex amine.

Anticancer Potential

Recent research has explored the derivatization of the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold to create novel anticancer agents. By attaching a 1,3-thiazolidin-4-one moiety to the benzamide nitrogen, researchers have developed compounds with potential inhibitory activity against Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in the progression of cancers such as glioblastoma. [8]

Caption: Conceptual derivatization of the core scaffold for anticancer applications.

Future Perspectives and Conclusion

The 2,2,2-trifluoroethoxybenzamide scaffold represents a fertile ground for the discovery of new therapeutic agents. While the pharmacological properties of its simplest isomers remain to be fully elucidated, the proven success of its more complex derivatives, such as Flecainide, underscores the potential of this chemical class.

Future research should focus on:

-

Systematic Evaluation of Isomers: A thorough investigation into the biological activities of the ortho, meta, and para isomers of 2,2,2-trifluoroethoxybenzamide is warranted. This would provide a crucial baseline understanding of the structure-activity relationships.

-

Exploration of Novel Derivatives: The synthetic accessibility of the benzamide core allows for the introduction of a wide variety of substituents. The exploration of new derivatives targeting different biological pathways is a promising avenue for drug discovery.

-

Application in Diverse Therapeutic Areas: Given the broad range of activities associated with the benzamide scaffold, it is likely that 2,2,2-trifluoroethoxybenzamide derivatives could find applications in areas beyond cardiology and oncology, such as neurodegenerative diseases and infectious diseases.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Brainly. (2019, March 27). Convert benzoic acid to benzamide.

- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)

- Filo. (2025, February 24). benzoic acid to benzamide.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy)

- dealing with byproduct formation in benzamide synthesis - Benchchem.

- Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed.

- Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid - PrepChem.com.

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI.

- Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv

- Exploring the historical development of Benzamide in medicinal chemistry. - Benchchem.

- Synthesis and biological evaluation of 2-aminobenzamide deriv

- Amide synthesis by acyl

- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALU

- Pharmacological Activity and Structural Analysis of a Benzamide (TKS159) and Its Optical Isomers in an in Vitro Study and in an in Vivo Study in Mice - PubMed.

- A review of drug isomerism and its significance - PMC.

- (PDF) Pharmacological Significance of Stereoisomerism.

- GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Benzamide Preparation

- How to produce amide from Benzoic acid and amine directly?

- The pharmacological properties of tiotropium - PubMed.

- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed.

- A review of the phytochemical and pharmacological properties of Amauroderma rugosum.

Sources

- 1. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Discovery, Mechanism, and Synthesis of a Class Ic Antiarrhythmic Agent

Foreword: This technical guide addresses the core scientific attributes of a significant benzamide derivative in cardiovascular medicine. While the initial query specified "2,2,2-Trifluoroethoxybenzamide," this exact molecule is not a well-documented standalone therapeutic agent. However, its core structural motifs—a benzamide core and 2,2,2-trifluoroethoxy groups—are central to the potent, clinically significant antiarrhythmic drug Flecainide [N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide]. This guide therefore provides an in-depth analysis of Flecainide as a representative and highly relevant example of this chemical class.

Part 1: Discovery and Development

The journey of Flecainide began in 1966 with a broad research initiative to investigate the effects of fluorine substitution in biologically active molecules.[1] The development process, which was not initially focused on cardiac arrhythmias, evolved through three key phases:

-

Chemical Synthesis Program: Chemists synthesized and evaluated two major series of novel compounds containing fluorine atoms.[1]

-

Shift in Pharmacological Focus: Following evaluation by pharmacologists, the program's direction pivoted from local anesthetics to the development of an antiarrhythmic agent.[1]

-

Preclinical and Clinical Development: A formal development plan was established, leading to a New Drug Application for Flecainide for the treatment of ventricular arrhythmias.[1]

First synthesized in 1972, Flecainide was approved by the U.S. Food and Drug Administration (FDA) in 1984 for treating symptomatic sustained ventricular tachycardia.[2] Its approval was later expanded to include rhythm control for atrial fibrillation (AF).[3][4]

A pivotal moment in Flecainide's history was the Cardiac Arrhythmia Suppression Trial (CAST), the preliminary results of which were published in 1989.[2] This trial revealed increased mortality in post-myocardial infarction patients with reduced left ventricular function who were treated with Class Ic agents like Flecainide.[2][5] This finding significantly restricted its use, establishing the critical contraindication for patients with structural or ischemic heart disease.[5][6] Despite this, Flecainide remains a valuable first-line therapy for specific patient populations, particularly those with AF and structurally normal hearts.[3][7]

Part 2: Mechanism of Action

Flecainide is a Class Ic antiarrhythmic agent according to the Vaughan Williams classification system.[8][9] Its primary mechanism involves a potent, state-dependent blockade of the fast inward sodium channels (NaV1.5) in cardiac cells.[3][8][9]

Core Mechanism: Sodium Channel Blockade

The influx of sodium ions through NaV1.5 channels is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, Flecainide achieves the following:

-

Slowed Conduction Velocity: It markedly reduces the maximum upstroke velocity (Vmax) of the action potential, which slows the conduction of electrical impulses throughout the heart.[8][9] This effect is reflected on an electrocardiogram (ECG) as a widening of the QRS complex.[9]

-

Prolonged Refractory Period: By inhibiting sodium influx, Flecainide prolongs the time it takes for cardiac tissue to become responsive to a new electrical stimulus.[8]

-

Use-Dependent Blockade: The blocking effect of Flecainide is more pronounced at faster heart rates.[6][10] This "use-dependence" is a key feature of its efficacy in terminating tachyarrhythmias, as the drug binds more readily to channels that are frequently opening and closing.[6][8]

Flecainide preferentially binds to the open and inactivated states of the sodium channel, exhibiting slow dissociation kinetics.[9][11] This means that once bound, it releases from the channel slowly, contributing to its sustained effect. Studies suggest that the charged, ionized form of the Flecainide molecule is primarily responsible for this use-dependent block and that it accesses its binding site from within the cell after the channel opens.[11][12]

Secondary Mechanisms and Effects

Beyond its primary action on sodium channels, Flecainide has other known effects:

-

Ryanodine Receptor (RyR2) Inhibition: Flecainide also inhibits the ryanodine receptor 2, a key channel that regulates the release of calcium from the sarcoplasmic reticulum.[6] This can reduce arrhythmogenic calcium waves and is thought to contribute to its effectiveness in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[6][10][13]

-

Potassium Channel Blockade: At varying concentrations, Flecainide can inhibit certain potassium currents, such as the delayed rectifier K+ current (IKr) and Kito channels, though this is not its primary antiarrhythmic mechanism.[3][10]

The following diagram illustrates the primary mechanism of Flecainide action on the cardiac myocyte.

Caption: Flecainide binds to the NaV1.5 channel, blocking Na+ influx and slowing conduction.

Part 3: Synthesis and Chemical Properties

The chemical name for Flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide . Its synthesis is a multi-step process involving the preparation of key intermediates.

Key Intermediates and General Synthetic Strategy

A common synthetic route involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid , which is then coupled with 2-(aminomethyl)piperidine .

-

Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid:

-

This intermediate can be synthesized from starting materials like 2,5-dibromotoluene.[14] The process involves reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene.[14]

-

This toluene derivative is then oxidized (e.g., using sodium permanganate) to yield the corresponding benzoic acid.[14][15]

-

-

Amide Coupling:

-

Alternative Coupling and Reduction:

-

An alternative route involves reacting the acid chloride with 2-(aminomethyl)pyridine.[14][15]

-

The resulting intermediate, N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, then undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, forming Flecainide.[14][17]

-

The following diagram outlines a generalized workflow for Flecainide synthesis.

Caption: Generalized synthetic pathway for Flecainide from a dihalotoluene starting material.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol is a generalized representation based on common synthetic methods and should be adapted and optimized based on laboratory-specific conditions.

-

Activation of Carboxylic Acid: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., ethyl acetate), add triethylamine (1.1 eq).[15] Cool the mixture to 5-10°C.

-

Add ethyl chloroformate (1.05 eq) dropwise while maintaining the temperature.[15] Stir the reaction mixture for 30 minutes at this temperature to form the mixed anhydride.

-

Amine Addition: In a separate flask, prepare a solution of 2-(aminomethyl)piperidine (1.1 eq) in the same solvent.

-

Add the amine solution dropwise to the activated acid mixture.[15]

-

Reaction: Allow the reaction mixture to warm to room temperature (15-25°C) and stir for 1-2 hours until completion, monitored by TLC or LC-MS.

-

Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Flecainide base via column chromatography or recrystallization as necessary. The acetate salt can be formed by treating the free base with acetic acid.

Part 4: Pharmacokinetics and Clinical Considerations

Pharmacokinetic Profile

| Parameter | Value | Reference |

| Metabolism | Hepatic (via CYP2D6 and CYP1A2) | [3] |

| Half-life | ~20 hours (range: 12-27 hours) | [3] |

| Excretion | Primarily renal (urine) | [3] |

| Protein Binding | ~40% | [3] |

Note: The half-life can be significantly prolonged in patients with heart failure or renal/liver disease.[3]

Therapeutic Applications and Contraindications

-

Primary Indications:

-

Critical Contraindications:

The proarrhythmic potential of Flecainide, especially in patients with underlying structural heart disease, necessitates careful patient selection and monitoring.[5][8]

References

-

Flecainide - Wikipedia. [Link]

-

Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias - MDPI. [Link]

-

Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. [Link]

-

What is the mechanism of Flecainide Acetate? - Patsnap Synapse. [Link]

-

The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC. [Link]

-

Flecainide - StatPearls - NCBI Bookshelf. [Link]

-

The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. [Link]

-

Reappraising Use of Flecainide for Atrial Fibrillation and Ventricular Arrhythmias in Structural Heart Disease Patients - MDPI. [Link]

-

Discovery and development of flecainide - PubMed. [Link]

-

Increased Atrial Effectiveness of Flecainide Conferred by Altered Biophysical Properties of Sodium Channels - ORO. [Link]

-

State-dependent trapping of flecainide in the cardiac sodium channel - PMC. [Link]

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide - PrepChem.com. [Link]

-

(PDF) Therapeutic potential of flecainide for cardiac arrhythmias: a short review of studies and clinical recommendations - ResearchGate. [Link]

-

Flecainide Acetate - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC. [Link]

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)

-

Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. [Link]

- WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)

-

Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - Oxford Academic. [Link]

-

History of atrial fibrillation in: Interventional Medicine and Applied Science Volume 3 Issue 3 (2011) - AKJournals. [Link]

Sources

- 1. Discovery and development of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Flecainide - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]

- 9. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 15. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

"spectroscopic data (NMR, IR, MS) of 2,2,2-Trifluoroethoxybenzamide"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,2,2-Trifluoroethoxy)benzamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Benzamide derivatives, in particular, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of a trifluoroethoxy moiety can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This guide focuses on 4-(2,2,2-Trifluoroethoxy)benzamide, a representative member of this class, and provides an in-depth analysis of its core spectroscopic data.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple presentation of data, offering a rationale for the observed spectral features and providing robust, field-tested protocols for data acquisition. Our objective is to equip the reader with the expertise to confidently identify and characterize this and similar molecules, ensuring the highest standards of scientific integrity.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—a primary amide, a para-substituted aromatic ring, an ether linkage, and a trifluoromethyl group—each possess unique spectroscopic signatures.

Caption: Chemical Structure of 4-(2,2,2-Trifluoroethoxy)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(2,2,2-Trifluoroethoxy)benzamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[1]

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The para-substitution pattern of the aromatic ring leads to a distinct and readily interpretable set of signals.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~7.15 | Doublet (d) | 2H | Ar-H (ortho to OCH₂) | Shielded by the electron-donating ether oxygen. |

| ~7.50, ~7.10 | Broad Singlet (br s) | 2H | -NH₂ | Amide protons are exchangeable; chemical shift and broadness are solvent and concentration-dependent. |

| ~4.85 | Quartet (q) | 2H | -OCH₂CF₃ | Proximity to the electronegative oxygen causes a downfield shift. The signal is split into a quartet by coupling to the three equivalent fluorine atoms (~³JHF ≈ 9 Hz). |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which splits the signals of the trifluoroethoxy group into quartets.[2]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~167.0 | Singlet (s) | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~161.0 | Singlet (s) | Ar-C (para to C=O) | Quaternary carbon attached to the ether oxygen, shifted downfield. |

| ~130.5 | Singlet (s) | Ar-CH (ortho to C=O) | Aromatic CH carbons adjacent to the electron-withdrawing amide. |

| ~125.5 | Singlet (s) | Ar-C (ipso to C=O) | Quaternary carbon attached to the amide group. |

| ~123.5 | Quartet (q, ¹JCF ≈ 277 Hz) | -CF₃ | Large one-bond C-F coupling constant is characteristic. |

| ~115.0 | Singlet (s) | Ar-CH (ortho to OCH₂) | Aromatic CH carbons adjacent to the electron-donating ether. |

| ~66.0 | Quartet (q, ²JCF ≈ 35 Hz) | -OCH₂- | Two-bond C-F coupling splits the methylene carbon signal. |

¹⁹F NMR Spectroscopy: Fluorine as a Probe

¹⁹F NMR is extremely sensitive and provides an unambiguous signal for the trifluoromethyl group.

The spectrum is expected to show a single signal, as all three fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent methylene protons (~³JHF ≈ 9 Hz). The chemical shift is typically reported relative to a standard like CFCl₃. For a CF₃ group attached to a CH₂O- moiety, the chemical shift is expected around δ -74 ppm .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[4]

Caption: Key IR absorption regions for 4-(2,2,2-Trifluoroethoxy)benzamide.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3400 and ~3200 | Medium, Broad | Symmetric & Asymmetric N-H Stretch | Primary Amide (-CONH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) |

| ~1620 | Medium | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |

| ~1150 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-(para)-disubstituted Ring |

The presence of two distinct bands in the N-H stretching region is a definitive indicator of a primary (-NH₂) amide.[5] The carbonyl (C=O) absorption is typically one of the most intense peaks in the spectrum.[6] The C-F stretching vibrations also produce very strong and characteristic absorptions, making IR spectroscopy particularly useful for identifying fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Under Electron Ionization (EI), aromatic amides exhibit predictable fragmentation patterns.[7]

The molecular ion peak (M⁺·) for C₉H₈F₃NO₂ is expected at m/z 219 . Aromatic compounds generally show a stable and prominent molecular ion peak.[8]

Key Fragmentation Pathways

The primary fragmentation involves alpha-cleavage at the carbonyl group, leading to the formation of a stable benzoyl cation.

Caption: Proposed EI mass spectrometry fragmentation of 4-(2,2,2-Trifluoroethoxy)benzamide.

Table 4: Major Expected Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 219 | Molecular Ion | [C₉H₈F₃NO₂]⁺· | Corresponds to the molecular weight of the compound. |

| 203 | Benzoyl Cation | [C₉H₈F₃O]⁺ | Result of α-cleavage with loss of the amino radical (•NH₂). |

| 175 | Phenyl Cation | [C₈H₈F₃]⁺ | Subsequent loss of carbon monoxide (CO) from the benzoyl cation.[9] |

| 120 | Benzoyl Cation (unsubstituted) | [C₇H₄NO]⁺ | Cleavage of the ether bond with loss of the trifluoroethoxy radical. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment in aromatic compounds, resulting from further fragmentation. |

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-(2,2,2-Trifluoroethoxy)benzamide sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal field homogeneity.

-

Acquire the spectrum with 16-32 scans.

-

Set a spectral width of -2 to 12 ppm and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse program.

-

Collect 1024-4096 scans, depending on sample concentration.

-

Set a spectral width of 0 to 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the signal or without to observe H-F coupling.

-

Collect 64-128 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Protocol 2: FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR unit. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the fragmentation pattern to confirm the structure. Compare the observed isotope pattern with the theoretical pattern for the elemental formula.

Conclusion

The spectroscopic characterization of 4-(2,2,2-Trifluoroethoxy)benzamide is a clear-cut process when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, with characteristic quartet signals confirming the presence and location of the trifluoroethoxy group. Infrared spectroscopy offers rapid confirmation of the primary amide and other key functional groups, particularly through the strong C=O and C-F stretching bands. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation pathways. Together, these techniques provide a comprehensive and self-validating "spectroscopic fingerprint" essential for confirming the identity and purity of this important chemical scaffold.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac official website.[10]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.[5]

-

Pereira, D. G., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.[7]

-

Fagalde, F., et al. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar.[11]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[6]

-

Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.[9]

-

University of Liverpool. (2025, April 15). Multinuclear NMR Spectroscopy. Retrieved from the University of Liverpool website.[3]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts.[4]

-

BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Retrieved from BenchChem.[1]

-

Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from Creative Proteomics.[8]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[12]

-

Szafran, M., et al. (2015). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]

- 3. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Isomeric Landscape of Trifluoroethoxybenzamides

An In-depth Technical Guide to 2,5-Bis(2,2,2-Trifluoroethoxy)benzamide and Its Derivatives

The query for "2,2,2-Trifluoroethoxybenzamide" presents a degree of chemical ambiguity, as the position of the trifluoroethoxy substituent on the benzamide ring is not specified. In practice, several positional isomers exist, each with unique properties and applications. This guide, therefore, focuses on the most scientifically and commercially significant isomer: 2,5-bis(2,2,2-trifluoroethoxy)benzamide . The "bis" designation indicates two trifluoroethoxy groups, and their prevalence in the scientific literature is primarily due to their role as crucial intermediates in the synthesis of pharmaceuticals, most notably the Class Ic antiarrhythmic agent, Flecainide.

This document provides a comprehensive overview of the synthesis, properties, and applications of 2,5-bis(2,2,2-trifluoroethoxy)benzamide and its immediate synthetic precursor and a key derivative. We will delve into the underlying chemistry of their synthesis and provide detailed protocols for their preparation, grounded in established patent literature and scientific publications.

The Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

The journey to our target benzamides begins with the synthesis of the corresponding benzoic acid. This molecule serves as the foundational building block for subsequent amidation reactions.

Identifiers and Chemical Properties

| Property | Value |

| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |

| CAS Number | 35480-52-5[1] |

| Molecular Formula | C₁₁H₈F₆O₄ |

| Molecular Weight | 318.17 g/mol |

Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

The synthesis of this key intermediate is a multi-step process that typically starts from a readily available di-substituted benzene derivative. One common route, adapted from patent literature, involves the oxidation of a toluene precursor.[2][3] The rationale for this approach lies in the relative stability of the trifluoroethoxy groups under the chosen oxidation conditions and the commercial availability of the starting materials.

Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

-

Step 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)toluene.

-

In a suitable reaction vessel, 2,5-dibromotoluene is reacted with an excess of 2,2,2-trifluoroethanol.

-

The reaction is carried out in the presence of a base (e.g., sodium hydride or sodium metal) and a copper-containing catalyst (e.g., copper(II) sulfate).[2][3] The base is essential for deprotonating the trifluoroethanol, forming the trifluoroethoxide nucleophile. The copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atoms.

-

The reaction mixture is heated to drive the reaction to completion.

-

Upon completion, the product is isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by distillation or crystallization.

-

-

Step 2: Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid.

-

The 2,5-bis(2,2,2-trifluoroethoxy)toluene is dissolved in a suitable solvent, such as pyridine.

-

An oxidizing agent, such as potassium permanganate or sodium permanganate, is added portion-wise to the reaction mixture.[2][3] The methyl group of the toluene is oxidized to a carboxylic acid.

-

The reaction is typically heated to ensure complete conversion.

-

After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the benzoic acid product is isolated by acidification of the filtrate, followed by extraction and crystallization. A high yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white solid can be obtained.[4]

-

Caption: Synthesis workflow for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

The Core Compound: 2,5-Bis(2,2,2-trifluoroethoxy)benzamide

This is the primary amide of the corresponding benzoic acid and represents the core structure of interest based on the user's query.

Identifiers and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzamide | PubChem[5] |

| CAS Number | 50778-63-7 | PubChem[5] |

| Molecular Formula | C₁₁H₉F₆NO₃ | PubChem[5] |

| Molecular Weight | 317.18 g/mol | PubChem[5] |

Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide

The synthesis of the primary benzamide from the benzoic acid is a standard organic transformation. It typically proceeds via an activated carboxylic acid derivative, such as an acid chloride, to facilitate the reaction with ammonia.

Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide

-

Step 1: Formation of the Acid Chloride.

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] This reaction is often performed in an inert solvent like benzene or toluene.

-

The mixture is heated at reflux to drive the reaction to completion.

-

The excess chlorinating agent and solvent are removed under vacuum to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The structure of the acid chloride can be confirmed by infrared spectroscopy, looking for the characteristic C=O stretch of the acid chloride.[4]

-

-

Step 2: Amidation.

-

The crude acid chloride is dissolved in an appropriate aprotic solvent.

-

The solution is then treated with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide.

-

The reaction is typically exothermic and may require cooling.

-

The 2,5-bis(2,2,2-trifluoroethoxy)benzamide product can be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.

-

Spectroscopic Data

The PubChem database provides spectral information for this compound.[5]

| Spectroscopy | Data |

| ¹H NMR | A spectrum is available on PubChem, recorded on a BRUKER AC-300 instrument.[5] |

| LC-MS | Mass spectrometry data is available, showing a precursor m/z of 362.0469 with an adduct of [M+HCOO]⁻.[5] |

| FTIR | An FTIR spectrum obtained via a KBr wafer is also available for this compound.[5] |

A Key Derivative: N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

This N-substituted benzamide is a direct precursor in the synthesis of Flecainide and is often found as a process impurity.[6][7]

Identifiers and Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | PubChem[7] |

| CAS Number | 57415-36-8 | PubChem[7] |

| Molecular Formula | C₁₇H₁₄F₆N₂O₃ | PubChem[7] |

| Molecular Weight | 408.30 g/mol | Clearsynth[8] |

| Melting Point | 104-106 °C | Google Patents[4] |

| Purity (by HPLC) | 99.62% | Clearsynth[8] |

Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

The synthesis of this derivative follows a similar pathway to the primary amide, but with a different amine nucleophile.

Experimental Protocol: Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

-

Step 1: Formation of the Acid Chloride (as described in section 2.2).

-

Step 2: Amidation with 2-Aminomethylpyridine.

-

The 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is dissolved in an inert solvent like benzene.

-

A solution of 2-aminomethylpyridine and a base, such as triethylamine, in the same solvent is prepared. The triethylamine acts as a scavenger for the HCl byproduct of the reaction.

-

The acid chloride solution is added dropwise to the amine solution, typically at room temperature.

-

The reaction mixture is stirred for several hours and may be gently refluxed to ensure completion.[4]

-

The product is isolated through an aqueous workup to remove the triethylamine hydrochloride salt, followed by drying of the organic phase and evaporation of the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, to yield the pure N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[4]

-

Caption: Synthesis workflow for a key N-substituted benzamide derivative.

Application in Pharmaceutical Synthesis

The primary application of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is as an advanced intermediate in the synthesis of Flecainide.[9] The final step in this synthesis involves the catalytic hydrogenation of the pyridine ring of this intermediate to a piperidine ring.[2][4] This is typically achieved using a platinum on carbon catalyst in the presence of hydrogen gas.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling trifluoroethoxybenzamides and their precursors. While specific safety data sheets (SDS) for these particular research compounds may not be readily available, general guidelines for related compounds can be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]

-

Handling: Avoid contact with skin and eyes. Do not breathe in dust or spray. After handling, wash hands thoroughly.[10][11][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is a valuable building block in medicinal chemistry, particularly in the synthesis of the antiarrhythmic drug Flecainide. Understanding the synthesis and properties of the core benzamide, its precursor benzoic acid, and its key N-substituted derivatives is essential for researchers and drug development professionals working in this area. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of these important chemical entities.

References

- Google Patents. (n.d.). GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

PubChem. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.

-

LookChem. (n.d.). 2-(Trifluoromethyl)benzamide Safety Data Sheets(SDS). Retrieved from [Link]

-

ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]

-

AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]

-

BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). BENZAMIDE 98% (For Synthesis) Material Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]

-